![molecular formula C14H17N3O2 B2691621 2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-phenylacetamide CAS No. 1218740-86-3](/img/structure/B2691621.png)
2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-phenylacetamide” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing one oxygen atom and one nitrogen atom . The oxazole ring is substituted with a methyl group at the 5-position . The molecule also contains an amide group, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring and the amide group. The oxazole ring is aromatic, meaning it has a cyclic cloud of delocalized electrons, which contributes to its stability .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the amide group might undergo hydrolysis, reverting to a carboxylic acid and an amine . The oxazole ring might participate in electrophilic aromatic substitution reactions .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research in the field of medicinal chemistry has led to the synthesis of various derivatives and analogues of this compound, exploring their chemical properties and potential as lead compounds for further drug development. For instance, studies have focused on the synthesis of triazolo[1,5-c]pyrimidines as potential anti-asthma agents, demonstrating the versatility of related structures in medicinal chemistry applications (Medwid et al., 1990).
Antimalarial Activity
In another study, a series of compounds were prepared for their potential antimalarial activity, underscoring the importance of structural modifications to enhance biological activity against specific targets (Werbel et al., 1986).
Antiprion Activity
2-Aminothiazoles, which share structural similarities, have been identified as a new class of compounds with antiprion activity, offering insights into the design of novel therapeutics for prion diseases (Gallardo-Godoy et al., 2011).
Analytical Chemistry Applications
The compound has also found applications in analytical chemistry, such as in the development of electrophore reagents for trace organic analysis (Lu & Giese, 2000).
Novel Synthesis Methods
Innovative synthesis methods have been developed for compounds with similar structures, offering potential for the development of new pharmaceuticals and materials (Janardhan et al., 2014).
Antioxidant and Anticancer Potential
Research into the design and synthesis of derivatives has highlighted their potential as antioxidant and anticancer agents, further expanding the therapeutic possibilities of this compound and its analogues (Ahmed et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10-8-12(16-19-10)9-17(2)14(18)13(15)11-6-4-3-5-7-11/h3-8,13H,9,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJKTENJUDTKGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN(C)C(=O)C(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
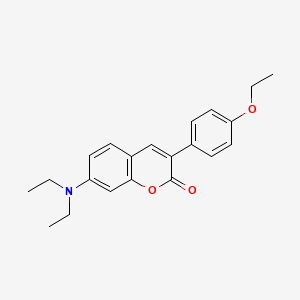

![8-bromo-6-methyl-4H-pyrido[4,3-b][1,4]oxazine-3,5-dione](/img/structure/B2691546.png)
![1-[(E)-N-[(4-methylphenyl)sulfonylmethyl]-C-phenylcarbonimidoyl]-3-(N-phenylanilino)thiourea](/img/structure/B2691548.png)
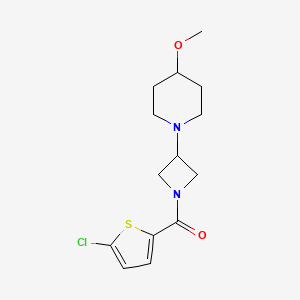

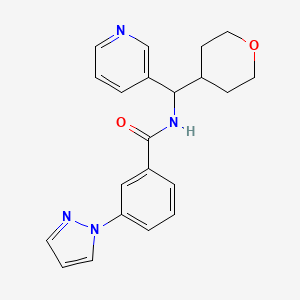
![2-[(4-Fluorophenyl)methyl]-5-(2-oxo-2-piperidin-1-ylethoxy)-3,4-dihydroisoquinolin-1-one](/img/structure/B2691553.png)
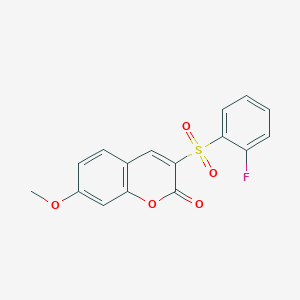

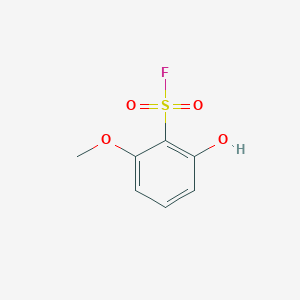
![2-(3-chlorophenylsulfonamido)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2691558.png)
![N-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2691559.png)
![2-Azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B2691561.png)
